Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate
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Overview
Description
Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a nitrophenyl group, and a benzoate ester. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the triazolo[1,5-a]pyrimidine intermediate is treated with nitrating agents such as nitric acid.
Esterification: The final step involves the esterification of the benzoic acid derivative with isopropanol in the presence of a catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The triazolo[1,5-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo core but differ in their substitution patterns and biological activities.
1,3,5-Triazine Derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their chemical properties and applications.
Uniqueness
Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its potential as a bioactive compound with multiple applications in research and industry sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H18N6O5 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H18N6O5/c1-13(2)33-21(30)14-6-8-16(9-7-14)25-20(29)19-11-18(26-22-23-12-24-27(19)22)15-4-3-5-17(10-15)28(31)32/h3-13H,1-2H3,(H,25,29) |
InChI Key |
UNVAPHIJEZJYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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